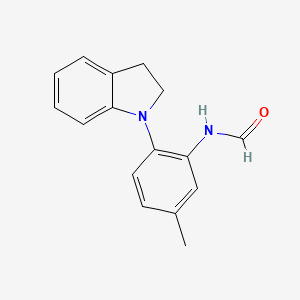
4-Phenyl-1,3-benzothiazole
Descripción general
Descripción
4-Phenyl-1,3-benzothiazole is an aromatic heterocyclic compound that consists of a benzene ring fused to a thiazole ring with a phenyl group attached at the 4th position. This compound is of significant interest due to its diverse range of biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Phenyl-1,3-benzothiazole can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with benzaldehyde under acidic conditions. This reaction typically proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring . Another method involves the cyclization of thioamides with aldehydes or ketones in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs solvent-free conditions and catalytic processes to enhance efficiency and reduce environmental impact. For example, the use of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) as a catalyst has been reported to facilitate the synthesis of benzothiazole derivatives under solvent-free conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
4-Phenyl-1,3-benzothiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable scaffold for drug development.
Materials Science: It is used in the development of fluorescent materials and electroluminescent devices due to its unique photophysical properties.
Industrial Chemistry: The compound serves as a precursor for the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1,3-benzothiazole varies depending on its specific application. In medicinal chemistry, the compound often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of enzymes such as DNA gyrase or dihydrofolate reductase, thereby exerting antimicrobial or anticancer effects . The molecular targets and pathways involved are typically identified through structure-activity relationship (SAR) studies and molecular docking experiments .
Comparación Con Compuestos Similares
4-Phenyl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Similar in structure but with the phenyl group attached at the 2nd position, exhibiting different biological activities.
Benzothiazole: The parent compound without any phenyl substitution, used in various industrial applications.
2-Arylbenzothiazoles: A class of compounds with diverse biological activities, often used in drug development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Propiedades
Fórmula molecular |
C13H9NS |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
4-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H9NS/c1-2-5-10(6-3-1)11-7-4-8-12-13(11)14-9-15-12/h1-9H |
Clave InChI |
RILRYAJSOCTFBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=CC=C2)SC=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzeneacetic acid, 2-[(4-fluorophenyl)methoxy]-](/img/structure/B8691171.png)




![8-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B8691199.png)
![tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane](/img/structure/B8691200.png)
![5-((2-Fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8691201.png)






